molecular formula C21H31N3O4S B1511361 Dansyl-DL-alpha-amino-N-butyric acid piperidinium salt CAS No. 102783-63-1

Dansyl-DL-alpha-amino-N-butyric acid piperidinium salt

Cat. No. B1511361
CAS RN: 102783-63-1
M. Wt: 421.6 g/mol
InChI Key: OHJSADPAHLBZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dansyl-DL-alpha-amino-N-butyric acid piperidinium salt (Dansyl-DL-ABA) is a fluorescent derivative of the amino acid alanine, which has been used in a wide range of scientific research applications. It is a fluorescent molecule that has been studied extensively in biochemistry and molecular biology. Dansyl-DL-ABA has been used as a fluorescent tag for proteins, nucleic acids, and other molecules for imaging, visualization, and detection. It has also been used to study enzyme kinetics, protein-ligand interactions, and protein structure.

Mechanism of Action

Dansyl-DL-ABA is a fluorescent molecule that absorbs light in the ultraviolet and visible regions of the spectrum. When it absorbs light, it emits light at a longer wavelength, which can be detected by a fluorescence microscope. The fluorescent properties of Dansyl-DL-ABA can be used to visualize and detect proteins, nucleic acids, and other molecules in cells.
Biochemical and Physiological Effects
Dansyl-DL-ABA has been used to study the structure and function of proteins, nucleic acids, and other molecules in cells. It has been used to study the effects of various biochemical and physiological processes, such as protein folding, protein-ligand interactions, and enzyme kinetics. It has also been used to study the effects of various drugs and toxins on cells.

Advantages and Limitations for Lab Experiments

The advantages of using Dansyl-DL-ABA in laboratory experiments include its high fluorescence intensity and its ability to be detected in a variety of cell types. It is also relatively easy to synthesize and can be used in a wide range of experiments. The main limitation of using Dansyl-DL-ABA is its relatively short half-life in cells, which limits its use in long-term experiments.

Future Directions

For the use of Dansyl-DL-ABA include its use in the study of protein folding, protein-ligand interactions, and enzyme kinetics. It could also be used to study the effects of drugs and toxins on cells. Additionally, it could be used to visualize and detect proteins, nucleic acids, and other molecules in cells. It could also be used to study the effects of various biochemical and physiological processes on cells. Finally, it could be used to study the structure and function of proteins, nucleic acids, and other molecules in cells.

Scientific Research Applications

Dansyl-DL-ABA has been used in a variety of scientific research applications. It has been used as a fluorescent tag for proteins, nucleic acids, and other molecules for imaging, visualization, and detection. It has also been used to study enzyme kinetics, protein-ligand interactions, and protein structure. It has also been used to study the structure and function of proteins, nucleic acids, and other molecules in cells.

properties

IUPAC Name

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid;piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S.C5H11N/c1-4-13(16(19)20)17-23(21,22)15-10-6-7-11-12(15)8-5-9-14(11)18(2)3;1-2-4-6-5-3-1/h5-10,13,17H,4H2,1-3H3,(H,19,20);6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJSADPAHLBZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745461
Record name 2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}butanoic acid--piperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102783-63-1
Record name 2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}butanoic acid--piperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dansyl-DL-alpha-amino-N-butyric acid piperidinium salt

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